molecular formula C24H27NO2 B1203250 Octocrylene CAS No. 6197-30-4

Octocrylene

Cat. No. B1203250
Key on ui cas rn: 6197-30-4
M. Wt: 361.5 g/mol
InChI Key: FMJSMJQBSVNSBF-UHFFFAOYSA-N
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Patent
US07985870B2

Procedure details

Into a 500 ml four-neck round-bottom flask, equipped with a mechanical stirrer, a thermometer and a condenser is charged with 62.2 g (0.32 mol) of 2-Ethylhexyl cyanoacetate (EHCA) and 81.0 g (0.45 mol) of Benzophenone (BP) (molar ratio EHCA:BP=0.71:1) and 27.7 g (0.36 mol) of ammonium acetate and 81.0 g (1.1 mol) of propionic acid and 81.0 g of heptane. The mixture is heated under stirring. When the temperature reach 110° C., a mixture of propionic acid, water, heptane is distilled off over a period of 5 hours at normal pressure. Heptane phase is returned back to the flask. Then the reactant is cooled to 90° C., and 100 ml of hot water is added to the reaction mixture. The mixture is kept at 85° C. for 10 minutes, and then transferred to a funnel for separation. To a flask equipped with a column 256.0 g of crude 2-ethylhexyl 2-cyano-3,3-diphenylacrylate solution is added. Rectification is carried out at 1 mbar. 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate is distilled out at 210° C. (vapor). After distillation, light yellow 2-ethylhexyl 2-cyano-3,3-diphenylacrylate is obtained. Reaction yields are as indicated in table 1 and assume recycle of unreacted benzophenone and 2-EHCA.
Quantity
62.2 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11][CH3:12])=[O:5])#[N:2].[C:15]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)(=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])(=O)C.[NH4+].C(O)(=O)CC>CCCCCCC.O>[C:1]([C:3](=[C:15]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:4]([O:6][CH2:7][CH:8]([CH2:13][CH3:14])[CH2:9][CH2:10][CH2:11][CH3:12])=[O:5])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
62.2 g
Type
reactant
Smiles
C(#N)CC(=O)OCC(CCCC)CC
Name
Quantity
81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Name
Quantity
27.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
81 g
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
81 g
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 ml four-neck round-bottom flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
CUSTOM
Type
CUSTOM
Details
reach 110° C.
DISTILLATION
Type
DISTILLATION
Details
is distilled off over a period of 5 hours at normal pressure
Duration
5 h
ADDITION
Type
ADDITION
Details
100 ml of hot water is added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
transferred to a funnel for separation
CUSTOM
Type
CUSTOM
Details
To a flask equipped with a column 256.0 g of crude 2-ethylhexyl 2-cyano-3,3-diphenylacrylate solution
ADDITION
Type
ADDITION
Details
is added
DISTILLATION
Type
DISTILLATION
Details
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate is distilled out at 210° C. (vapor)
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C(C(=O)OCC(CCCC)CC)=C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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